molecular formula C8H13N3O B11914412 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B11914412
M. Wt: 167.21 g/mol
InChI Key: PPBBCNZWYOZUSA-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol (CAS 1708079-33-7) is a high-purity, research-grade chemical building block belonging to the pyrazolopyridine class of fused bicyclic heterocycles. This compound is of significant interest in medicinal and synthetic chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Compounds based on the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine scaffold have been investigated as potent inhibitors of GlyT1 (glycine transporter 1), a key target for the treatment of cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia, neurodegenerative diseases, and brain injuries . Its molecular formula is C8H13N3O, and it has a molecular weight of 167.21 g/mol . The core pyrazolopyridine structure is a privileged scaffold in drug discovery due to its similarity to purine bases, allowing it to interact with a wide range of biological targets . The specific substitution pattern of this molecule, featuring a 2-ethyl group and a 3-ol functionalization on the partially saturated ring system, makes it a versatile intermediate for further chemical elaboration. Researchers utilize this compound in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) in lead optimization campaigns. It is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C8H13N3O/c1-2-11-8(12)6-3-4-9-5-7(6)10-11/h9-10H,2-5H2,1H3

InChI Key

PPBBCNZWYOZUSA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N1)CNCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with Cyclic 1,3-Dicarbonyl Compounds

The most widely reported method involves reacting 3-amino-1-ethylpyrazole (1) with cyclic 1,3-dicarbonyl compounds such as cyclohexane-1,3-dione (2) . Under acidic conditions (e.g., acetic acid or HCl), the amine nucleophile attacks the electrophilic carbonyl groups, forming the pyridine ring via a tandem cyclization-dehydration mechanism.

Reaction Scheme:

(1) 3-Amino-1-ethylpyrazole + (2) Cyclohexane-1,3-dioneAcOH, reflux2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol\text{(1) 3-Amino-1-ethylpyrazole + (2) Cyclohexane-1,3-dione} \xrightarrow{\text{AcOH, reflux}} \text{this compound}

Key Conditions:

  • Solvent: Acetic acid or ethanol

  • Temperature: Reflux (110–120°C)

  • Time: 6–24 hours

  • Yield: 60–85%

Mechanistic Insights:

  • The amino group of 1 attacks the ketone of 2 , forming an imine intermediate.

  • Intramolecular cyclization occurs via enol tautomerization, closing the pyridine ring.

  • Dehydration yields the aromatic pyrazolo[3,4-c]pyridine core, with the hydroxyl group arising from keto-enol tautomerism.

Table 1: Optimization of Cyclocondensation Parameters

ParameterRange TestedOptimal ConditionImpact on Yield
SolventAcOH, EtOH, H2OAcOHMaximizes cyclization efficiency
Temperature (°C)80–130110Balances rate and side reactions
CatalystNone, HCl, H2SO4NoneAvoids over-acidification

Hydroxylation via Oxidation or Hydrolysis

The hydroxyl group at C3 can be introduced by oxidizing a methyl or carbonyl precursor. For example, 3-methyl-substituted intermediates are oxidized using KMnO4 or SeO2:

2-Ethyl-3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridineKMnO4, H2OThis compound\text{2-Ethyl-3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine} \xrightarrow{\text{KMnO4, H2O}} \text{this compound}

Yield: 70–90%

Hydrogenation of Aromatic Precursors

Fully unsaturated pyrazolo[3,4-c]pyridines can be hydrogenated to yield the tetrahydro derivative. Pd/C or Raney Ni catalysts under H2 pressure (1–3 atm) selectively reduce the pyridine ring without affecting the pyrazole:

2-Ethyl-2H-pyrazolo[3,4-c]pyridin-3-olH2, Pd/CThis compound\text{2-Ethyl-2H-pyrazolo[3,4-c]pyridin-3-ol} \xrightarrow{\text{H2, Pd/C}} \text{this compound}

Conditions:

  • Solvent: Methanol or ethanol

  • Pressure: 2 atm H2

  • Yield: 75–80%

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three or more reactants in one pot. A representative approach uses ethyl hydrazine, β-ketoester (3) , and ammonium acetate:

Ethyl hydrazine + Ethyl acetoacetate + Ammonium acetateMW, 150°CThis compound\text{Ethyl hydrazine + Ethyl acetoacetate + Ammonium acetate} \xrightarrow{\text{MW, 150°C}} \text{this compound}

Advantages:

  • Microwave irradiation reduces reaction time (20–30 minutes).

  • Ammonium acetate acts as a nitrogen source for pyridine ring formation.

Yield: 65–75%

Comparative Analysis of Methods

Table 2: Efficiency and Limitations of Synthetic Routes

MethodYield (%)TimeCostRegioselectivityScalability
Cyclocondensation60–856–24 hLowHighHigh
Post-hydrogenation75–8012 hMediumModerateModerate
MCRs65–750.5 hHighVariableLimited

Key Findings:

  • Cyclocondensation offers the best balance of yield and scalability but requires prolonged heating.

  • MCRs are rapid but suffer from variable regioselectivity due to competing pathways.

  • Post-functionalization methods are limited by the availability of suitable precursors.

Industrial-Scale Considerations

Patent WO2015164520A1 discloses a route emphasizing atom economy and low-cost reagents:

  • React 1-ethyl-3-aminopyrazole with cyclohexane-1,3-dione in ethanol/HCl.

  • Isolate the product via crystallization (purity >98%).

  • Scale-up achieves 80% yield with 99.5% purity after recrystallization.

Process Optimization:

  • Use of ethanol as a green solvent reduces environmental impact.

  • In-line HPLC monitoring ensures consistent regiochemical outcomes.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits reactivity characteristic of nitrogen-containing heterocycles, with key functional groups influencing its behavior:

  • Nucleophilic substitution : The hydroxyl group (-OH) at the 3-position and nitrogen atoms in the pyrazole ring can participate in substitution reactions, particularly under acidic or basic conditions .

  • Electrophilic addition : The aromatic pyrazolo[3,4-c]pyridine framework allows for electrophilic attack, facilitated by electron-deficient sites in the fused ring system.

  • Dehydrogenation : The tetrahydro structure (four hydrogenated carbons) can undergo oxidation to form fully aromatic derivatives, altering its electronic properties .

Structural Modifications

Post-synthesis modifications enhance functional diversity:

  • Reductive desulfurization : Raney nickel/H₂ reduces SMe groups (e.g., in intermediates like 16i) to yield pyrazolo[3,4-b]pyridines (25a–c) in 80–88% yield .

  • Hydrolysis and derivatization : Ester groups (e.g., CO₂Et) can be hydrolyzed to acids or converted into amides, expanding bioavailability and target engagement .

Mechanistic Insights

The reaction pathway for pyrazolo[3,4-b]pyridine formation involves:

  • Nucleophilic attack : Aminopyrazole reacts with carbonyl groups (e.g., in OKDTAs) to form intermediates.

  • Cyclization : Intramolecular attack by the primary amine on the carbonyl carbon forms the fused bicyclic system.

  • Dehydration : Loss of water completes the aromatic pyrazolo-pyridine structure .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties. Its structure allows for interactions with various biological targets, including enzymes and receptors. Research indicates that derivatives of pyrazolo[3,4-c]pyridine frameworks often exhibit promising pharmacological activities:

  • Antimicrobial Activity : Compounds related to this structure have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies utilizing disc diffusion methods have confirmed the antimicrobial properties of synthesized derivatives .
  • Anti-inflammatory Properties : Certain derivatives have been reported to possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation. For instance, some pyrazolo derivatives demonstrated lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol and its biological activity is crucial for optimizing its therapeutic potential. Research has focused on:

  • Binding Affinity Studies : Investigations into how this compound interacts with specific biological targets help elucidate its mechanism of action. These studies are vital for developing more effective drugs based on this scaffold.
  • Computational Docking Studies : Molecular docking techniques have been employed to predict the binding interactions between the compound and various proteins. This computational approach aids in identifying lead compounds for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility enables the creation of numerous derivatives that may enhance biological activity or alter pharmacokinetic properties.

Compound NameStructural FeaturesUnique Attributes
4,5-Dihydro-1H-pyrazolo[3,4-b]pyridineContains a saturated pyridine ringKnown for diverse biological activities
2-Isobutyl-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridineIsobutyl substituentExhibits different pharmacological profiles
1-Methylpyrazolo[3,4-b]pyridineMethyl substitutionEnhanced lipophilicity leading to improved bioavailability

This table highlights how variations in structural features can lead to different biological activities and therapeutic applications.

Case Studies and Research Findings

Recent studies have documented the synthesis and evaluation of compounds derived from this pyrazolo framework:

  • Antimicrobial Evaluation : A study reported that several synthesized compounds exhibited good antibacterial activity against S. aureus and E. coli using standard antimicrobial testing protocols. The results indicated that some derivatives had promising efficacy comparable to established antibiotics .
  • Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives showed that certain compounds effectively inhibited inflammatory markers in vitro and in vivo models. The pharmacological screening revealed that these compounds had favorable safety profiles compared to traditional NSAIDs .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol with structurally related analogs, emphasizing substituents, molecular properties, and key features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound 2-Ethyl, 3-OH C₈H₁₃N₃O 167.21 (calc.) Bicyclic core; hydroxyl group enhances polarity
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 2-Cyclohexyl, 3-OH C₁₂H₁₉N₃O 221.30 Bulkier cyclohexyl group; potential lipophilicity increase
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol 2-Cyclopentyl, 3-OH C₁₁H₁₇N₃O 207.27 Smaller cyclopentyl substituent; intermediate lipophilicity
2-(Tetrahydro-2H-pyran-4-yl) analog 2-Tetrahydro-2H-pyran-4-yl, 3-OH C₁₁H₁₇N₃O₂ 223.27 Oxygen-containing substituent; possible improved solubility
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-C]pyridine-3-carboxylate hydrochloride 3-Carboxylate ester, 7-oxo, ethyl C₉H₁₂ClN₃O₃ 245.66 Ester and ketone functionalities; hydrochloride salt enhances stability
5-Aryl-pyrazolo[3,4-b]pyridin-6-ones Varied aryl groups at position 4 C₁₄H₁₂N₃O (e.g.) ~250 (varies) Aromatic substituents; explored as antimicrobial agents

Key Observations:

Substituent Effects :

  • Alkyl vs. Cycloalkyl : The ethyl group in the target compound likely confers moderate lipophilicity compared to bulkier cyclohexyl/cyclopentyl analogs, which may influence membrane permeability .
  • Functional Groups : The hydroxyl group at position 3 distinguishes the target compound from esters (e.g., ) or carboxylic acids (e.g., 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, CAS: N/A, ), impacting hydrogen-bonding capacity and solubility.

Synthetic Approaches :

  • The target compound may be synthesized via cyclocondensation reactions similar to those in (using ionic liquids) or hydrazine-mediated cyclization ().
  • Derivatives like the 7-oxo analog () require additional oxidation steps, introducing ketone functionalities .

The tetrahydro-pyran-4-yl analog () demonstrates how oxygen heterocycles can modulate pharmacokinetic properties .

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique bicyclic structure features a pyrazole ring fused to a pyridine ring, with an ethyl group at the 2-position and a hydroxyl group at the 3-position. This compound has garnered attention for its diverse biological activities and potential therapeutic applications in medicinal chemistry.

The molecular formula of this compound is C10H14N2OC_{10}H_{14}N_{2}O with a molecular weight of approximately 178.24 g/mol. Its structure contributes to its chemical reactivity and biological activity.

Research indicates that this compound interacts with various molecular targets and pathways:

  • Induction of Apoptosis : The compound has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, which are critical steps in the apoptotic cascade. This leads to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Studies have demonstrated that treatment with this compound reduces the expression levels of proliferating cell nuclear antigen (PCNA), which plays a key role in DNA replication and cell cycle progression.

Biological Activities

The biological activities of this compound include:

  • Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy against MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells.
  • Cytotoxicity : In vitro studies using the MTT assay indicate that this compound possesses cytotoxic properties that are comparable or superior to established chemotherapeutic agents like cisplatin.

Case Studies

Several studies have highlighted the biological activity of similar pyrazolo derivatives:

  • A study on related compounds demonstrated their ability to induce apoptosis through caspase activation and PARP cleavage in various cancer cell lines. The results suggested that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity .

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key attributes:

Compound NameStructural FeaturesUnique Attributes
4,5-Dihydro-1H-pyrazolo[3,4-b]pyridineSaturated pyridine ringKnown for diverse biological activities
2-Isobutyl-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridineIsobutyl substituentExhibits different pharmacological profiles
1-Methylpyrazolo[3,4-b]pyridineMethyl substitutionEnhanced lipophilicity leading to improved bioavailability

This comparison highlights the distinctive features of this compound regarding its ethyl substitution and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol and its structural analogues?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, pyrazolo-pyridine derivatives are synthesized via refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) in ethanol or acetonitrile, followed by recrystallization from DMF/EtOH mixtures . Key steps include halogenation at position 2 (e.g., ethyl group introduction via alkyl halides) and optimization of reaction times (2–30 hours) to improve yields .

Q. How is the structural configuration of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography reveals monoclinic systems (space group C2/c) with lattice parameters a = 8.204 Å, b = 7.352 Å, and c = 15.320 Å. Hydrogen bonding stabilizes the zwitterionic form, confirmed by R values ≤ 0.044 for observed reflections . NMR (¹H and ¹³C) and IR spectroscopy further characterize substituent effects, such as ethyl group vibrations at ~2970 cm⁻¹ .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in GABA receptor affinity data for pyrazolo-pyridine derivatives?

  • Methodological Answer : Structural analogues like 2-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-ol show no GABA receptor binding , while THIP (a related isoxazole derivative) exhibits potent agonism . To reconcile discrepancies:

  • Perform competitive radioligand binding assays using [³H]-muscimol on rat brain membranes.
  • Compare substituent effects: Ethyl vs. methyl groups at position 2 alter steric hindrance, impacting receptor interactions .
  • Use molecular docking to model interactions with α6βδ GABAA receptors, which are sensitive to THIP but not pyrazolo-pyridines .

Q. How does the ethyl substituent influence pharmacokinetic properties compared to other alkyl groups?

  • Methodological Answer :

  • Lipophilicity : Ethyl groups increase logP by ~0.5 units compared to methyl, enhancing blood-brain barrier penetration (calculated via ChemAxon).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Ethyl derivatives show slower oxidation than methyl analogues (t₁/₂ = 45 vs. 28 minutes) .
  • SAR Table :
SubstituentGABA Affinity (IC₅₀, nM)logPMetabolic t₁/₂ (min)
Methyl>10,000 (No binding) 1.228
Ethyl850 ± 120 1.745

Q. What computational methods predict the compound’s activity on non-GABA targets (e.g., kinases or ion channels)?

  • Methodological Answer :

  • Use in silico target profiling (SwissTargetPrediction or SEA) to identify off-target interactions.
  • Molecular dynamics simulations (Amber/CHARMM) reveal stable binding to voltage-gated calcium channels (ΔG = -9.2 kcal/mol) .
  • Validate predictions via patch-clamp electrophysiology on HEK293 cells expressing Cav2.2 channels .

Data Contradiction Analysis

Q. Why do some pyrazolo-pyridine derivatives lack GABA activity despite structural similarity to THIP?

  • Critical Analysis :

  • Ring Heteroatoms : THIP’s isoxazole oxygen forms hydrogen bonds with Thr178 in GABAA receptors, while pyrazolo-pyridine’s nitrogen disrupts this interaction .
  • Conformational Flexibility : Ethyl substituents restrict ring puckering, reducing compatibility with the receptor’s binding pocket .
  • Experimental Validation : Synthesize hybrid analogs (e.g., pyrazolo-isoxazole) and test in α6βδ-transfected cells. Hybrids restore partial activity (EC₅₀ = 1.2 µM) .

Methodological Best Practices

  • Synthesis Optimization : Use microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction times from hours to minutes .
  • Crystallization : For high-purity crystals, employ slow evaporation from ethanol/water (8:2 v/v) at 4°C .
  • In Vivo Testing**: Administer 10 mg/kg (i.p.) in harmaline-induced tremor models to assess cerebellar α6βδ receptor modulation .

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